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molecular formula C7H9NO2S2 B8639870 Methyl 5-ethylthio-1,3-thiazole-4-carboxylate CAS No. 105523-44-2

Methyl 5-ethylthio-1,3-thiazole-4-carboxylate

Cat. No. B8639870
M. Wt: 203.3 g/mol
InChI Key: NEDBDMWEUZFBMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04762848

Procedure details

6 g of methyl 5-ethylthio-1,3-thiazole-4-carboxylate were dissolved in 100 ml of methanol and heated with 1.2 g of NaOH in 10 ml of water under reflux for about 1 h. After the solvent had been removed in a rotary evaporator, the solids were removed by filtration, and the filtrate was acidified with 2N HCl solution. After drying, 4.7 g of the title compound, of melting point 158°-9° C., were obtained.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1.2 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([S:3][C:4]1[S:8][CH:7]=[N:6][C:5]=1[C:9]([O:11]C)=[O:10])[CH3:2].[OH-].[Na+]>CO.O>[C:9]([C:5]1[N:6]=[CH:7][S:8][C:4]=1[S:3][CH2:1][CH3:2])([OH:11])=[O:10] |f:1.2|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
C(C)SC1=C(N=CS1)C(=O)OC
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.2 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for about 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After the solvent had been removed in a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the solids were removed by filtration
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C=1N=CSC1SCC
Measurements
Type Value Analysis
AMOUNT: MASS 4.7 g
YIELD: CALCULATEDPERCENTYIELD 84.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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